ethyl3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate

Kinase inhibitor design Structure-activity relationship Selectivity profile

Standard 6-methyl or 6-trifluoromethyl analogs cannot replicate the steric and lipophilic contributions of the 6-isobutyl group, leading to irreproducible SAR data in kinase programs. This compound directly addresses that gap: - Features a 17.8% greater molecular weight than the 6-methyl analog, enabling rigorous probing of the solvent-exposed region in ATP-binding pockets. - Supplied at ≥95% purity, it is the optimal ethyl ester precursor for generating amide libraries targeting the IKK complex, as validated by Boehringer Ingelheim. - Bypasses de novo core synthesis, accelerating hit-to-lead timelines with a scaffold already proven in anti-inflammatory and oncology patents.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 2260935-84-8
Cat. No. B2835693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate
CAS2260935-84-8
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(C=C2)CC(C)C)N
InChIInChI=1S/C14H18N2O2S/c1-4-18-14(17)12-11(15)10-6-5-9(7-8(2)3)16-13(10)19-12/h5-6,8H,4,7,15H2,1-3H3
InChIKeyPDDWYUHOCAMPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Amino-6-isobutylthieno[2,3-b]pyridine-2-carboxylate Procurement Guide


Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 2260935-84-8) is a heterocyclic small molecule with a thieno[2,3-b]pyridine core, a scaffold privileged in medicinal chemistry for kinase inhibition [1]. Supplied at a minimum purity of 95% , this compound features a rare 6-isobutyl substituent that distinguishes it from more common 6-methyl or 6-trifluoromethyl analogs. The core scaffold is structurally validated in patent literature as a key intermediate for developing inhibitors of the IκB kinase (IKK) complex and other kinases [1], establishing its relevance as a versatile synthetic building block for anti-inflammatory and oncology programs.

Rare Substituent 6-Isobutyl group enables steric and lipophilic SAR probing not possible with methyl or CF3 analogs
Validated Scaffold Thieno[2,3-b]pyridine core patented as IKK inhibitor intermediate, providing a documented synthetic entry
Quality-Graded Supplied with documented purity specification to support reproducible SAR and assay comparisons

Why the 6-Isobutyl Analog Cannot Be Simply Replaced


Direct substitution with the widely available 6-methyl analog (WAY-299914, CAS 52505-51-8) [1] or the 6-trifluoromethyl derivative is scientifically unjustified for structure-activity relationship (SAR) exploration. The 6-position substituent directly projects into the solvent-exposed region of the kinase ATP-binding pocket, where the steric bulk and lipophilicity of the isobutyl group (Molecular Weight: 278.37 g/mol ) fundamentally alters target engagement topography compared to the small methyl (MW: 236.29 g/mol [1]) or electronegative trifluoromethyl groups. This difference in physiochemical properties—notably a higher calculated logP—critically influences binding pocket residency time, off-target selectivity profiles, and pharmacokinetic parameters, making generic replacement without compensatory structural modifications a source of irreproducible biological results.

6-Methyl analog (WAY-299914)
Smaller steric bulk and lower lipophilicity may shift binding pocket occupancy and selectivity profiles
6-Trifluoromethyl analog
Electron-withdrawing CF3 alters electronic distribution and ADME properties compared to hydrophobic isobutyl

Quantitative Differentiation of the 6-Isobutyl Compound


Molecular Weight Divergence vs. 6-Methyl Analog

The target compound exhibits a molecular weight of 278.37 g/mol, which is 42.08 Da (17.8%) greater than the 6-methyl comparator WAY-299914 (236.29 g/mol) [1]. This significant increase in steric bulk at the 6-position, provided by the isobutyl versus methyl group, is a key vector for probing steric tolerance within the solvent-accessible region of a kinase ATP-binding site, directly informing the optimization of isoform selectivity .

Molecular Weight
Cross-study comparable
+42.08 g/mol (17.8% increase)
Steric bulk differentiation may inform isoform selectivity probing
Compared to 6-methyl analog (236.29 g/mol)
Kinase inhibitor design Structure-activity relationship Selectivity profile

Lipophilicity Modulation: Isobutyl vs. Trifluoromethyl

The isobutyl substituent imparts a distinct lipophilic character compared to the 6-trifluoromethyl (CF3) analog . While quantitative logP values are not experimentally reported for both in the same study, the structural difference represents a classic lipophilicity switch: the isobutyl group provides purely hydrophobic interactions, whereas the CF3 group is strongly electron-withdrawing and polar hydrophobic. This divergence directly impacts lipophilic ligand efficiency (LLE) and metabolic stability, requiring a deliberate choice for lead optimization campaigns [1].

Lipophilicity Profile
Class-level inference
Isobutyl (hydrophobic) vs. CF3 (electron-withdrawing)
Physicochemical profiles may lead to divergent ADME and LLE
No direct comparative logP data
ADME optimization Lipophilic ligand efficiency Physicochemical property analysis

Scaffold Validated for IKK Inhibitor Amide Leads

The thieno[2,3-b]pyridine core is validated in patent literature as a key scaffold for IKK complex inhibitors [1]. The target compound, as an ethyl ester, serves as a direct synthetic precursor to the corresponding amide derivatives that are the focus of extensive medicinal chemistry efforts. This establishes its unique procurement value as a starting point for a well-documented, biologically validated series, as confirmed by its classification as a versatile small molecule scaffold by suppliers .

Scaffold Validation
Class-level inference
Ethyl ester precursor to amide IKK inhibitors
Provides a validated synthetic entry for IKK pathway research
Markush structure in patent WO2005056562A1
IKK kinase inhibitor Anti-inflammatory agents Scaffold diversification

Purity Baseline for Reproducible SAR

The compound is commercially available with a minimum specified purity of 95% . This established purity benchmark is essential for quantitative structure-activity relationship (QSAR) studies and biological assay reproducibility, in contrast to analogs that may only be available through non-standardized custom synthesis without a guaranteed purity specification, thereby ensuring a reliable starting point for head-to-head comparisons.

Purity Specification
Specification review
Minimum 95% purity
Supports reproducible SAR and biological assay interpretation
Vendor-stated specification; verify per lot
Chemical procurement Quality control Reproducibility

Application Scenarios for 6-Isobutyl Thienopyridine


Focused Kinase Library for Isoform Selectivity Profiling

The compound's distinct 6-isobutyl group, offering 17.8% greater molecular weight than the 6-methyl analog [1], makes it an ideal candidate for inclusion in focused kinase inhibitor libraries aimed at probing steric selectivity filters. Its use allows research teams to directly assess the impact of a bulky, lipophilic group in the solvent-exposed region of the ATP-binding site, a task for which the smaller methyl analog is unsuitable.

Lead Diversification from IKK Inhibitor Pharmacophore

As a direct synthetic precursor to the biologically active amide series validated by the Boehringer Ingelheim patent [2], this ethyl ester is the optimal starting material for generating amide libraries to explore IKK complex inhibition. This bypasses the need to develop a de novo synthesis of the core, which has been validated for this therapeutic target [2], accelerating hit-to-lead timelines.

Physicochemical SAR of Lipophilic Substitution Effects

The compound serves as an essential comparator to the 6-trifluoromethyl analog in systematic physicochemical studies . It enables head-to-head assessments of how a hydrophobic alkyl substituent influences logP, aqueous solubility, and microsomal stability relative to an electron-withdrawing group, directly informing multiparameter optimization (MPO) strategies for lead candidates.

Application
Selection Property
Validation Focus
Kinase isoform selectivity profiling
6-isobutyl steric and lipophilic differentiation
Kinase panel selectivity readout; binding pocket occupancy assays
IKK pathway inhibitor lead diversification
Validated ethyl ester precursor for amide library synthesis
Amide analog IKK pathway inhibition screening
Lipophilic substitution effect SAR studies
Contrasting hydrophobic vs. electron-withdrawing 6-substituent
logP, solubility, and metabolic stability comparative assays
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